2-(Butoxymethyl)benzaldehyde
Description
2-(Butoxymethyl)benzaldehyde is a benzaldehyde derivative featuring a butoxymethyl (-CH₂-O-C₄H₉) substituent at the ortho position of the aromatic ring. This compound is structurally characterized by an aldehyde group and an ether-linked butyl chain, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(butoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-14-10-12-7-5-4-6-11(12)9-13/h4-7,9H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFPEYSSGFVPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This approach allows for the efficient synthesis of substituted benzaldehydes under mild conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalytic processes that ensure high yield and purity. These methods often utilize environmentally friendly reagents and conditions to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(Butoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-(Butoxymethyl)benzoic acid.
Reduction: Formation of 2-(Butoxymethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Butoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Butoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect cellular processes and pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(Butoxymethyl)benzaldehyde with key analogs, highlighting substituent effects on molecular weight, solubility, and crystallinity:
Key Observations :
- Planarity: 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde (analogous to this compound) exhibits a nearly planar molecular structure with C–H···O intermolecular interactions, enabling layered crystal packing .
- Substituent Effects : Bulky groups like benzyloxy (C₁₄H₁₂O₂) increase steric hindrance, while bromine (C₈H₇BrO) enhances electrophilicity and toxicity .
Hemiacetal Formation
- Benzaldehyde : Forms hemiacetals with 9% yield due to unhindered aldehyde reactivity .
- Pyrimidyl-5-carbaldehydes : Achieve 95% hemiacetal yield due to electronic stabilization by the pyrimidine ring .
Industrial and Catalytic Uses
- 2-(Diphenylphosphino)benzaldehyde: Widely used in catalysis (e.g., cross-coupling reactions) due to the phosphorus ligand’s ability to coordinate metals .
- 4-(Bromomethyl)benzaldehyde : Serves as an intermediate in organic synthesis, leveraging bromine’s leaving-group propensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
